molecular formula C28H30ClNO6 B11153220 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B11153220
M. Wt: 512.0 g/mol
InChI Key: HFAIBOHDKPHQRJ-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multiple steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Chlorination: The chromen core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation using a suitable alkyl halide.

    Formation of the Cyclohexane Carboxylate Moiety: The cyclohexane carboxylate moiety is synthesized separately and then coupled with the chromen core through esterification.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a carbamate formation reaction using benzyl chloroformate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

    Hydrolysis: Sodium hydroxide in water.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Corresponding amines or thiols.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-oxo-4-propyl-2H-chromen-7-yloxy-acetic acid: Similar chromen core with different functional groups.

    6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Similar structure with phenyl groups instead of propyl and cyclohexane moieties.

Uniqueness

    Functional Groups: The presence of both the benzyloxycarbonyl and cyclohexane carboxylate moieties makes this compound unique.

    Biological Activity: The combination of these functional groups may result in unique biological activities not observed in similar compounds.

Properties

Molecular Formula

C28H30ClNO6

Molecular Weight

512.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C28H30ClNO6/c1-2-6-21-13-26(31)35-24-15-25(23(29)14-22(21)24)36-27(32)20-11-9-18(10-12-20)16-30-28(33)34-17-19-7-4-3-5-8-19/h3-5,7-8,13-15,18,20H,2,6,9-12,16-17H2,1H3,(H,30,33)

InChI Key

HFAIBOHDKPHQRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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